molecular formula C15H18O4 B1673951 Austricin CAS No. 10180-88-8

Austricin

Cat. No. B1673951
CAS RN: 10180-88-8
M. Wt: 262.3 g/mol
InChI Key: YMUOZXZDDBRJEP-XUNJKSNWSA-N
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Description

Austricin is a member of the class of compounds known as gamma butyrolactones . It is a sesquiterpene lactone and its molecular formula is C15H18O4 .


Synthesis Analysis

Austricin has been found in various plant species, including Artemisia austriaca and Artemisia juncea . The molecular docking and molecular dynamics simulation results supported good interaction between HSP90 protein and Austricin .


Molecular Structure Analysis

The Austricin molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 4 multiple bond(s) . The 2D chemical structure image of Austricin is also called the skeletal formula .


Chemical Reactions Analysis

The acylation and relactonization reactions of austricin have been investigated . The hydrolysis of austricin has also been studied .


Physical And Chemical Properties Analysis

Austricin has the molecular formula C15H18O4 . More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOZXZDDBRJEP-XUNJKSNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Austricin

CAS RN

10180-88-8
Record name Hydroxyachillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Austricin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DEACETYLMATRICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Austricin?

A1: Austricin (Desacetylmatricarin) has the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol. [, , , , , , ]

Q2: In which plant species has Austricin been identified?

A2: Austricin has been found in various plant species, including Artemisia austriaca [], Basin Big Sagebrush (Artemisia tridentata subsp. tridentata) [], Taraxacum platycarpum [], Notoseris porphyrolepis [], Cichorium intybus [], Achillea millefolium [, , , , ], Artemisia leucodes [], Artemisia juncea [], Notoseris psilolepis [], Saussurea alata [], Artemisia ludoviciana var. latiloba [], Taraxacum mongolicum [], Artemisia incana [], Picris rigida [], Artemisia splendens [], and Notoseris gracilipes [].

Q3: What spectroscopic data is available for characterizing Austricin?

A3: Austricin has been characterized using various spectroscopic techniques, including IR [, , , ], UV [, ], 1D and 2D NMR (H-1 NMR, C-13 NMR, DEPT, HMQC, HMBC) [, , , , , ], and mass spectrometry (MS) [, ]. Crystal and molecular structures have also been studied by X-ray diffraction analysis. [, ]

Q4: What are the primary biological activities reported for Austricin?

A4: Austricin has shown promising biological activities, including anti-allergic effects [], anti-inflammatory properties [, , ], and potential hypolipidemic activity [].

Q5: How does Austricin exert its anti-inflammatory effects?

A5: Studies suggest that Austricin may exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production, reduction of inducible NO synthase and cyclooxygenase-2 expression, and suppression of pro-inflammatory cytokine production (interleukin-1β and tumor necrosis factor-α) in LPS-stimulated macrophages. []

Q6: What evidence supports Austricin's potential as a hypolipidemic agent?

A6: Virtual screening studies using molecular docking suggest that Austricin may interact with the cholesterol 7α-hydroxylase (CYP7A1) enzyme, a key regulator of cholesterol metabolism. Further research is needed to confirm this interaction and investigate its implications for lipid lowering. []

Q7: How does the structure of Austricin relate to its biological activity?

A7: While specific structure-activity relationships for Austricin require further investigation, its α-methylene-γ-lactone moiety has been implicated in its biological activities. [] Modifications to this moiety could potentially alter its potency and selectivity.

Q8: Are there any known cases of allergic contact dermatitis related to Austricin?

A8: While Austricin itself has not been directly implicated in allergic contact dermatitis, it is a sesquiterpene lactone, and some members of this class of compounds found in Chamomilla recutita have been identified as potential allergens. []

Q9: What analytical methods are typically used to characterize and quantify Austricin?

A10: Common analytical techniques employed for Austricin analysis include thin-layer chromatography (TLC) [, ], high-performance liquid chromatography (HPLC) [, , ], and mass spectrometry (MS) [].

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